![molecular formula C21H23N3O B2883908 4-{1-[(2,5-二甲苯基)甲基]苯并咪唑-2-基}-1-甲基吡咯烷-2-酮 CAS No. 915189-51-4](/img/structure/B2883908.png)
4-{1-[(2,5-二甲苯基)甲基]苯并咪唑-2-基}-1-甲基吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The benzimidazole moiety has been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Molecular Structure Analysis
The molecular formula of the compound is C22H27N3O . The benzimidazole ring system is a nucleus from which to develop potential chemotherapeutic agents . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Chemical Reactions Analysis
The benzimidazole moiety has been found to exhibit diverse pharmacological activities . This includes antimicrobial activity, as demonstrated by a novel series of benzimidazole derivatives that were screened for their antimicrobial activity using the cup-plate agar diffusion method against some microorganisms .Physical And Chemical Properties Analysis
The molecular weight of the compound is 349.46928 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
癌症治疗中的 PARP 抑制
苯并咪唑甲酰胺衍生物已被证明是聚(ADP-核糖)聚合酶 (PARP) 的有效抑制剂,PARP 是癌症治疗中的治疗靶点。连接到苯并咪唑环系的甲基取代季碳中心的化合物在 PARP 酶抑制中显示出显着效力,证明了其在癌症治疗中的潜力,特别是与替莫唑胺和卡铂等其他治疗方法联合使用时 (Penning 等,2009)。
用于去除金属离子的聚酰亚胺
已合成含有苯并咪唑和其他部分的新型聚酰亚胺,用于从水溶液中去除金属离子,如 Co(II) 和 Ni(II)。这些聚合物在各种溶剂中表现出高热稳定性和溶解性,证明了它们在环境应用中的实用性 (Mansoori 和 Ghanbari,2015)。
用于农业应用的纳米颗粒
在农业中,苯并咪唑衍生物,特别是多菌灵,已被加载到固体脂质纳米颗粒和聚合物纳米胶囊中,以增强杀菌剂的递送和功效。这些载体有助于降低环境毒性并提高活性化合物的稳定性 (Campos 等,2015)。
未来方向
The benzimidazole moiety has been found to exhibit diverse pharmacological activities, spurring chemists around the world to design, synthesize, and screen thousands of benzimidazoles for various activities . This suggests that there is potential for future research and development of benzimidazole derivatives, including “4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one”. Future directions could include further exploration of its pharmacological activities and potential applications in medicinal chemistry.
作用机制
Target of Action
It is known that benzimidazole compounds often interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biological processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the benzimidazole moiety can enhance the compound’s ability to bind to its target, leading to changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These effects can lead to downstream changes in cellular processes, such as signal transduction or gene expression .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may lead to changes in cellular function or morphology, depending on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s health status, age, and the presence of other medications .
属性
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-14-8-9-15(2)16(10-14)13-24-19-7-5-4-6-18(19)22-21(24)17-11-20(25)23(3)12-17/h4-10,17H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCYXJCLKBRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

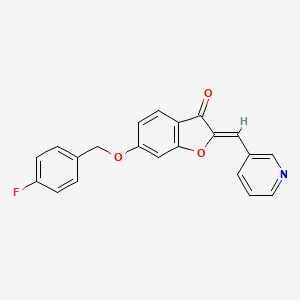
![[(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2883827.png)
![7-[(4-Bromophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883830.png)
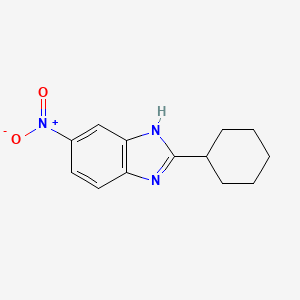
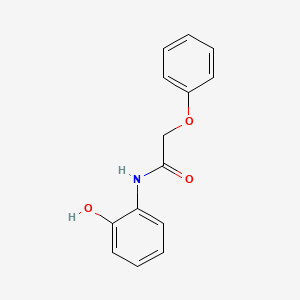
![5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2883834.png)
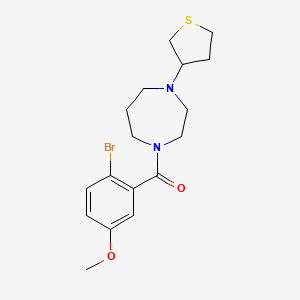
![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)
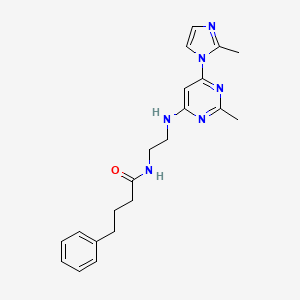
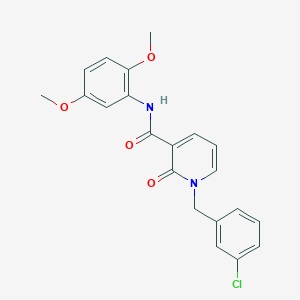
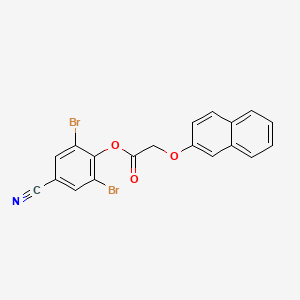
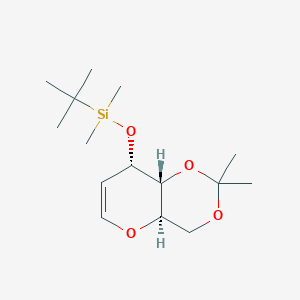
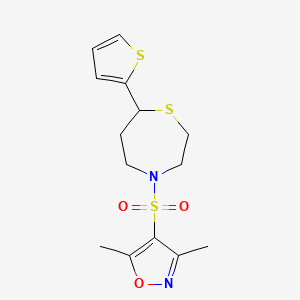
![{2-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B2883848.png)